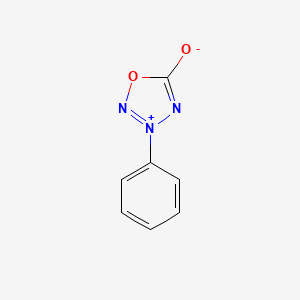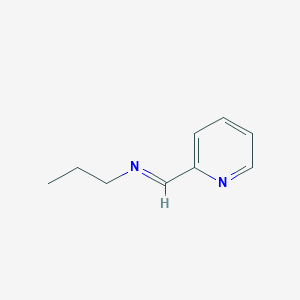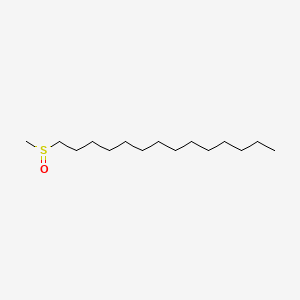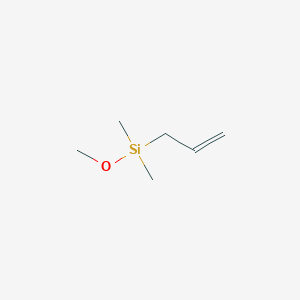
3-Phenyloxatriazol-3-ium-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyloxatriazol-3-ium-5-olate is a mesoionic compound belonging to the class of oxadiazolium-5-olates. These compounds are known for their unique electronic structures, which allow them to participate in a variety of chemical reactions. The presence of both positive and negative charges within the same molecule makes them highly reactive and versatile in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxatriazol-3-ium-5-olate typically involves the reaction of phenylhydrazine with glyoxylic acid, followed by cyclization with nitrous acid. This method yields the desired compound with good efficiency. The reaction conditions generally include maintaining a low temperature to prevent decomposition and using an acidic medium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the implementation of green chemistry principles, such as using ultrasound-assisted synthesis, has been explored to make the process more eco-friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyloxatriazol-3-ium-5-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxatriazolium derivatives, which can have different functional groups attached to the phenyl ring or the oxadiazolium core. These derivatives often exhibit unique chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
3-Phenyloxatriazol-3-ium-5-olate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenyloxatriazol-3-ium-5-olate involves its interaction with biological molecules through its mesoionic structure. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to generate nitric oxide under certain conditions also contributes to its biological activity, particularly in vasodilation and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-[1,2,3]oxadiazol-3-ium-5-olate: Known for its anticancer properties.
4-Acetyl-3-(2-aryl-2-oxoethyl)-1-phenyl-1H-1,2,3-triazol-3-ium-5-olate: Exhibits significant antifungal activity.
4-Hydroxy-2,6-diaryl-2H-[1,2,3]triazolо[1,5-а]pyridin-8-ium-3-olates: Known for their fungicidal properties.
Uniqueness
3-Phenyloxatriazol-3-ium-5-olate stands out due to its mesoionic nature, which provides it with unique electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
57859-20-8 |
|---|---|
Molekularformel |
C7H5N3O2 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
3-phenyloxatriazol-3-ium-5-olate |
InChI |
InChI=1S/C7H5N3O2/c11-7-8-10(9-12-7)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
BAIPLUJMSKDYGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=N2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)

![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)


![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)

![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)

![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)


